N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide: Similar structure but lacks the chloro group.
N-[2-(4-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide: Similar structure but has a bromo group instead of a chloro group.
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H21ClN2O4 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21ClN2O4/c1-25-17-11-13(12-18(26-2)19(17)27-3)20(24)22-8-10-23-9-7-14-15(21)5-4-6-16(14)23/h4-7,9,11-12H,8,10H2,1-3H3,(H,22,24) |
InChI Key |
TXOOWCFFIOCYJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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